Ac-rC Phosphoramidite-13C,d1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C47H64N5O9PSi |

|---|---|

Peso molecular |

904.1 g/mol |

Nombre IUPAC |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-deuterio-2-oxo(613C)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1 |

Clave InChI |

QKWKXYVKGFKODW-RYJPMAKRSA-N |

SMILES isomérico |

[2H]C1=[13CH]N(C(=O)N=C1NC(=O)C)[C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origen del producto |

United States |

Foundational & Exploratory

Ac-rC Phosphoramidite-¹³C,d¹: A Technical Guide for Advanced RNA Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-rC Phosphoramidite-¹³C,d¹ is a stable isotope-labeled building block used in the chemical synthesis of RNA oligonucleotides. This specialized phosphoramidite (B1245037) contains a cytidine (B196190) base modified with an N⁴-acetyl group (Ac), and is isotopically enriched with both Carbon-13 (¹³C) and deuterium (B1214612) (d, ²H). The strategic placement of these heavy isotopes provides a powerful tool for researchers in structural biology, drug development, and RNA therapeutics, enabling advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) for the detailed study of RNA structure, dynamics, and interactions.

This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹³C,d¹, its synthesis, applications, and the experimental protocols for its use.

Core Concepts and Chemical Structure

Ac-rC Phosphoramidite-¹³C,d¹ is a derivative of cytidine, a natural ribonucleoside. The key features of its structure are:

-

N⁴-Acetyl (Ac) Group: This modification on the cytidine base can influence the thermodynamic stability of RNA duplexes.[1]

-

Phosphoramidite Moiety: The 3'-phosphoramidite group is the reactive component that enables the stepwise addition of the nucleoside to a growing RNA chain during solid-phase synthesis.[]

-

5'-DMT Protecting Group: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, preventing unwanted side reactions during synthesis. It is removed at the beginning of each coupling cycle.[3]

-

2'-Protecting Group: The 2'-hydroxyl group of the ribose is protected to prevent isomerization and branching during synthesis. Common protecting groups include TBDMS (tert-butyldimethylsilyl) or TOM (triisopropylsilyloxymethyl).[4]

-

¹³C and Deuterium (d¹) Labeling: The incorporation of stable isotopes at specific atomic positions allows for site-specific analysis of RNA molecules. This labeling is crucial for resolving spectral overlap in NMR studies of larger RNAs and for providing distinct mass signatures in mass spectrometry.[5][6]

While the exact positions of the ¹³C and deuterium labels in commercially available Ac-rC Phosphoramidite-¹³C,d¹ can vary, they are strategically placed to serve as probes for specific structural or dynamic features of the RNA molecule.

Applications in Research and Drug Development

The use of isotopically labeled phosphoramidites like Ac-rC Phosphoramidite-¹³C,d¹ is pivotal in several areas of advanced research:

-

Structural Biology: Site-specific isotope labeling is a powerful technique to overcome the challenges of resonance overlap and line broadening in NMR spectroscopy of RNA molecules, especially those of larger size.[5][6] By introducing ¹³C- and deuterium-labeled nucleotides at specific positions, researchers can simplify complex spectra and obtain detailed structural and dynamic information about specific regions of an RNA molecule or an RNA-protein complex.[7]

-

Drug Discovery and Development: Understanding the three-dimensional structure and dynamics of therapeutic RNA targets (such as viral RNAs or riboswitches) is crucial for the rational design of small molecule drugs. Ac-rC Phosphoramidite-¹³C,d¹ can be used to synthesize labeled target RNAs for structural studies aimed at identifying and characterizing drug binding sites.

-

RNA Therapeutics: The development of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs, requires a thorough understanding of their structure, stability, and interactions with their target molecules.[] Isotope labeling can aid in the characterization of these therapeutic oligonucleotides and their mechanisms of action.

-

Mass Spectrometry-Based Quantitation: The defined mass shift introduced by the heavy isotopes makes Ac-rC Phosphoramidite-¹³C,d¹ a valuable tool for quantitative mass spectrometry applications, allowing for the precise measurement of RNA modifications or the abundance of specific RNA species.

Quantitative Data

| Parameter | Typical Specification | Method of Analysis |

| Isotopic Enrichment | ||

| ¹³C Purity | > 98% | Mass Spectrometry, NMR |

| Deuterium Purity | > 98% | Mass Spectrometry, NMR |

| Chemical Purity | > 98% | HPLC, ³¹P NMR |

| Coupling Efficiency | > 98% | Trityl Cation Assay |

| Water Content | < 0.2% | Karl Fischer Titration |

Experimental Protocols

The following is a generalized protocol for the solid-phase synthesis of RNA oligonucleotides using Ac-rC Phosphoramidite-¹³C,d¹. The specific parameters may need to be optimized based on the synthesizer, scale, and the specific RNA sequence.

Materials:

-

Ac-rC Phosphoramidite-¹³C,d¹

-

Standard RNA phosphoramidites (A, G, U, C)

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Acetonitrile (B52724) (synthesis grade)

-

Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)

-

Desilylation solution (e.g., Triethylamine trihydrofluoride)

Instrumentation:

-

Automated DNA/RNA synthesizer

Procedure:

-

Preparation: Dissolve Ac-rC Phosphoramidite-¹³C,d¹ and other phosphoramidites in anhydrous acetonitrile to the recommended concentration. Install the reagents on the synthesizer.

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Deblocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside by treatment with the deblocking solution. The released trityl cation is quantified to monitor coupling efficiency.

-

Coupling: The Ac-rC Phosphoramidite-¹³C,d¹ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").

-

Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., AMA).

-

Desilylation: The 2'-hydroxyl protecting groups are removed by treatment with a fluoride-containing solution.

-

Purification: The crude RNA is purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Desalting and Quantification: The purified RNA is desalted and quantified by UV-Vis spectroscopy.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Ac-rC Phosphoramidite-¹³C,d¹.

Conclusion

Ac-rC Phosphoramidite-¹³C,d¹ represents a sophisticated chemical tool for the synthesis of isotopically labeled RNA. Its application enables researchers to probe the intricacies of RNA structure and function with a high degree of precision. While the synthesis and use of such labeled oligonucleotides require specialized knowledge and instrumentation, the insights gained from NMR and mass spectrometry studies are invaluable for advancing our understanding of RNA biology and for the development of novel RNA-targeted therapeutics. As research in the field of RNA continues to expand, the demand for and application of such advanced chemical probes are expected to grow significantly.

References

- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

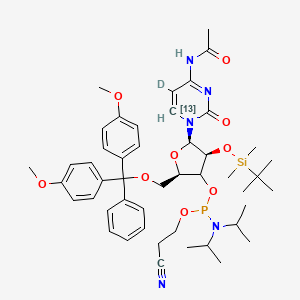

Chemical structure of Ac-rC Phosphoramidite-13C,d1

An In-Depth Technical Guide to Ac-rC Phosphoramidite-¹³C,d¹

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹³C,d¹, a stable isotope-labeled building block essential for the synthesis of modified RNA. This document details its chemical structure, applications in advanced research, and protocols for its use.

Introduction to Ac-rC Phosphoramidite-¹³C,d¹

Ac-rC Phosphoramidite-¹³C,d¹ is a specialized phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. It is a derivative of the standard Ac-rC (N⁴-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) with the incorporation of one carbon-13 (¹³C) and one deuterium (B1214612) (d) atom. The acetyl protecting group on the exocyclic amine of cytidine (B196190) enhances its stability during the synthesis process.

The primary application of this isotopically labeled phosphoramidite is in the preparation of ¹³C and deuterium-labeled RNA molecules. These labeled oligonucleotides are invaluable tools for detailed structural and dynamic studies of RNA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The site-specific introduction of stable isotopes helps to resolve spectral overlap and provides specific probes for investigating RNA folding, RNA-ligand interactions, and the dynamics of RNA catalysis.[1]

Chemical Structure and Properties

The precise location of the isotopic labels in commercially available Ac-rC Phosphoramidite-¹³C,d¹ can vary. However, a common labeling pattern involves the ¹³C and deuterium on the ribose sugar, which can be synthetically accessed. The following table summarizes the key chemical properties of a likely structure for Ac-rC Phosphoramidite-¹³C,d¹.

| Property | Value |

| Full Chemical Name | N⁴-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite-[¹³C,d] |

| Molecular Formula | C₄₇H₆₅¹³CHDN₅O₉PSi (assuming labeling on the ribose) |

| Applications | Used for the synthesis of ¹³C and deuterium-labeled oligoribonucleotides for structural biology studies by NMR and MS.[1][2] |

| Storage Conditions | Store at -20°C in a desiccated environment.[3][4] |

Experimental Protocols

Incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into Oligonucleotides

The incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into an RNA sequence follows the standard phosphoramidite solid-phase synthesis cycle. This process is typically performed on an automated DNA/RNA synthesizer.

Materials:

-

Ac-rC Phosphoramidite-¹³C,d¹ solution in anhydrous acetonitrile (B52724)

-

Standard RNA phosphoramidites (A, G, U)

-

Solid support (e.g., CPG) with the initial nucleoside

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Capping reagents (Cap A and Cap B)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile for washing

Protocol:

-

Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

-

Coupling: The Ac-rC Phosphoramidite-¹³C,d¹ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired RNA sequence is synthesized.

Cleavage and Deprotection

Following synthesis, the labeled oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Materials:

-

Ammonium hydroxide/methylamine (AMA) or other deprotection solutions

-

Triethylamine trihydrofluoride (TEA·3HF) for removal of 2'-silyl protecting groups

Protocol:

-

Cleavage and Base Deprotection: The solid support is treated with AMA at an elevated temperature to cleave the oligonucleotide and remove the acetyl and cyanoethyl protecting groups.

-

2'-Hydroxyl Deprotection: The 2'-TBDMS groups are removed by treatment with TEA·3HF.

-

Purification: The crude labeled RNA is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Data Presentation

| Analytical Technique | Expected Observations for a Related Unlabeled Phosphoramidite |

| ¹H NMR | Complex spectrum with characteristic peaks for the DMT, ribose, base, and phosphoramidite protons. |

| ¹³C NMR | Multiple signals corresponding to the carbon atoms of the DMT, ribose, base, and protecting groups. For the labeled compound, the signal for the ¹³C-labeled carbon would be a singlet, and its intensity would be significantly enhanced compared to the natural abundance signals. A representative spectrum for a similar compound shows peaks at δ 172.04, 159.58, 146.29, etc.[5] |

| ³¹P NMR | A characteristic signal for the phosphoramidite phosphorus atom, typically a singlet or a pair of singlets for diastereomers. A representative spectrum for a similar compound shows peaks around δ 147 ppm.[5] |

| HRMS (ESI-MS) | The mass spectrum would show the molecular ion peak corresponding to the calculated mass. For the labeled compound, the mass would be increased by approximately 2 Da compared to the unlabeled analog. A representative HRMS for a similar compound shows a calculated m/z of 710.3329 for [M + Na]⁺.[5] |

Mandatory Visualizations

Workflow for Labeled RNA Synthesis and Analysis

The following diagram illustrates the general workflow from incorporating the labeled phosphoramidite into an RNA sequence to its final analysis.

Caption: Workflow for the synthesis and analysis of labeled RNA.

Logical Relationship in NMR-based Structural Studies

The use of isotopically labeled nucleotides is fundamental to resolving ambiguities in NMR data for structural elucidation of RNA.

Caption: Role of isotopic labeling in overcoming NMR challenges.

References

- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 4. TheraPure™ Ac-rC Phosphoramidite, wide mouth bottle 50 g | Contact Us [thermofisher.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to Ac-rC Phosphoramidite-13C,d1: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-ribocytidine(1-13C, 1'-d1)-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Ac-rC Phosphoramidite-13C,d1). It includes detailed experimental protocols for its synthesis and quality control, alongside workflow visualizations to support its application in oligonucleotide synthesis.

Core Properties of Ac-rC Phosphoramidite (B1245037)

This compound is a specialized, isotopically labeled building block for the chemical synthesis of RNA. The incorporation of a Carbon-13 atom at the 1-position of the cytidine (B196190) base and a deuterium (B1214612) atom at the 1'-position of the ribose sugar allows for site-specific labeling. This is invaluable for structural and mechanistic studies of nucleic acids using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

While specific experimental data for the isotopically labeled version is not widely published, its physical and chemical properties are primarily determined by the parent molecule. The key difference will be a slight increase in molecular weight due to the presence of the heavier isotopes. The data presented below is based on the standard, unlabeled Ac-rC Phosphoramidite, with a calculated adjustment for the isotopic labels.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white powder | [1][] |

| Molecular Formula | C46 ¹³CH63DN5O9PSi | Derived from[1][3] |

| Calculated Molecular Weight | 904.11 g/mol | Derived from[1] |

| Solubility | Soluble in Acetonitrile (B52724), Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [][3] |

| Storage Conditions | Store in freezer at or below -20°C, protect from light and moisture. | [1][3][4] |

Chemical and Quality Control Specifications

| Property | Specification | Source |

| Identity | Conforms to structure by ¹H NMR, ³¹P NMR, and Mass Spectrometry | [5][6] |

| Purity (HPLC) | ≥98.0% | [1][6] |

| Purity (³¹P NMR) | ≥98.0% | [1][6] |

| Sum of P(III) impurities | ≤0.5% | [1] |

| CAS Number (unlabeled) | 121058-88-6 | [1] |

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the synthesis and quality control of Ac-rC phosphoramidite, based on established procedures for analogous compounds.[7][8]

Synthesis of Ac-rC Phosphoramidite

The synthesis of Ac-rC phosphoramidite is a multi-step process involving the protection of the nucleoside's functional groups, followed by phosphitylation. The following protocol is a representative example based on the synthesis of similar N-acetylated cytidine phosphoramidites.[8]

Step 1: Protection of 5'-Hydroxyl Group

-

Start with N4-acetyl-2'-O-TBDMS-cytidine. Ensure the starting material is anhydrous by co-evaporation with pyridine.

-

Dissolve the dried nucleoside in pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions to the solution while stirring. The reaction selectively protects the primary 5'-hydroxyl group.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with methanol.

-

Evaporate the solvents and redissolve the residue in dichloromethane (DCM).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine by column chromatography on silica (B1680970) gel.

Step 2: Phosphitylation of 3'-Hydroxyl Group

-

Thoroughly dry the purified, 5'-protected nucleoside under high vacuum.

-

Dissolve the compound in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the mixture. This reaction introduces the phosphoramidite moiety at the 3'-hydroxyl position.[8]

-

Stir the reaction under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature and monitor its progress by TLC or ³¹P NMR.

-

Once the reaction is complete, dilute the mixture with DCM and wash with a cold, saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the final product, Ac-rC Phosphoramidite, by flash column chromatography on silica gel pre-treated with triethylamine (B128534) to yield a stable, white foam.

Below is a logical workflow for the synthesis and purification process.

Quality Control Protocols

Rigorous quality control is essential to ensure high coupling efficiency during oligonucleotide synthesis. The primary techniques are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR).[5][9]

Protocol 1: Purity Analysis by Reversed-Phase HPLC

-

Sample Preparation: Prepare a stock solution of the phosphoramidite at ~1.0 mg/mL in anhydrous acetonitrile containing 0.01% triethylamine to prevent degradation.[9]

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[6]

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: A linear gradient appropriate for separating the phosphoramidite from its diastereomers and potential impurities (e.g., 50% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 254 nm or 280 nm.

-

-

Analysis: The phosphoramidite typically appears as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.[6][10] Purity is calculated by integrating the area of the two main peaks and expressing it as a percentage of the total peak area in the chromatogram.

Protocol 2: Purity and Impurity Analysis by ³¹P NMR

-

Sample Preparation: Dissolve ~10-20 mg of the phosphoramidite in an appropriate deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN), in an NMR tube.

-

Acquisition Parameters:

-

Spectrometer: A standard NMR spectrometer (e.g., 162 MHz for ³¹P).

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Referencing: Reference the spectrum using an external standard (e.g., 85% H₃PO₄).

-

-

Analysis: The two diastereomers of the phosphoramidite should appear as two sharp singlets in the characteristic chemical shift range of 148-152 ppm.[11] Oxidized phosphate (B84403) impurities (P(V) species) will appear around 0 ppm, while other phosphorus-containing impurities can also be identified and quantified.[6]

Application in Oligonucleotide Synthesis

This compound is used as a monomer in the standard automated solid-phase synthesis of RNA. The synthesis occurs in a cyclical four-step process for each nucleotide addition.

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[12][13]

-

Coupling: The this compound is activated by an activator, such as tetrazole or a derivative, and is then coupled to the newly exposed 5'-hydroxyl group of the growing oligonucleotide chain.[14][15]

-

Capping: To prevent the elongation of any chains that failed to couple in the previous step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked (capped) using reagents like acetic anhydride.[13][16]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester. This is typically done using an iodine solution in the presence of water and a weak base like pyridine.[13][15]

This four-step cycle is repeated for each nucleotide to be added until the desired RNA sequence is fully assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

References

- 1. usp.org [usp.org]

- 3. Ac-rC Phosphoramidite-13C9 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. usp.org [usp.org]

- 7. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 8. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 12. atdbio.com [atdbio.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. blog.biosearchtech.com [blog.biosearchtech.com]

- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 16. bachem.com [bachem.com]

An In-depth Technical Guide to Ac-rC Phosphoramidite-¹³C,d¹ for Advanced RNA Structure Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Acetyl-ribocytidine (Ac-rC) Phosphoramidite (B1245037) labeled with Carbon-13 (¹³C) and Deuterium (B1214612) (d¹) for the structural elucidation of RNA molecules. The strategic incorporation of these stable isotopes into synthetic RNA oligonucleotides offers significant advantages for nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying the three-dimensional structure and dynamics of biomolecules in solution.

Introduction to Isotope-Labeled Phosphoramidites in RNA Structural Biology

The study of RNA structure is fundamental to understanding its diverse biological roles, from gene regulation to catalysis. While NMR spectroscopy is a primary tool for this purpose, its application to larger RNA molecules is often hampered by spectral complexity, including signal overlap and line broadening.[1][2] Isotopic labeling of RNA with stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) is a critical strategy to overcome these limitations.[1][3]

Ac-rC Phosphoramidite-¹³C,d¹ is a specialized building block for the solid-phase chemical synthesis of RNA.[4][5] The acetyl group serves as a protecting group for the exocyclic amine of cytidine (B196190) during synthesis. The key features of this phosphoramidite are the site-specific incorporation of a ¹³C atom and a deuterium atom. While the exact commercial specifications for "Ac-rC Phosphoramidite-¹³C,d¹" can vary, a common and highly useful labeling pattern involves ¹³C enrichment at the C1' position of the ribose and deuteration at the H5 position of the cytidine base. This guide will focus on the applications and methodologies associated with this labeling scheme.

Advantages of Combined ¹³C and Deuterium Labeling

The dual labeling of Ac-rC phosphoramidite with ¹³C and deuterium offers synergistic benefits for NMR-based RNA structure determination:

-

Spectral Simplification and Resolution Enhancement: Deuteration of the C5-proton (H5) of cytidine eliminates its corresponding proton signal and, more importantly, the large one-bond C5-H5 scalar coupling. This simplifies the crowded aromatic region of the NMR spectrum and reduces the linewidths of adjacent protons, such as H6, leading to improved spectral resolution.[2]

-

Reduced Dipolar Relaxation: Replacing protons with deuterons significantly reduces the contribution of ¹H-¹H dipolar interactions to nuclear relaxation.[2] This leads to narrower linewidths, which is particularly beneficial for studying larger RNA molecules that tumble slowly in solution.

-

Access to Advanced NMR Experiments: The ¹³C label serves as a powerful NMR probe. It allows for the use of a wide array of heteronuclear NMR experiments to trace the carbon backbone of the RNA, facilitating resonance assignment and the determination of structural restraints.[6]

-

Probing RNA Dynamics: ¹³C relaxation measurements can provide valuable insights into the internal dynamics of RNA molecules on a wide range of timescales, from picoseconds to milliseconds. This information is crucial for understanding RNA function.[7]

Data Presentation: Representative NMR Data

The incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into an RNA molecule will result in characteristic changes in the NMR spectra. The following table summarizes expected ¹³C chemical shifts for a cytidine nucleotide within an RNA duplex. Actual values can vary depending on the local sequence and structure.

| Atom | Typical ¹³C Chemical Shift Range (ppm) | Notes |

| C1' | 90 - 95 | Sensitive to sugar pucker conformation. |

| C2' | 72 - 76 | |

| C3' | 70 - 74 | |

| C4' | 82 - 86 | |

| C5' | 60 - 64 | |

| C2 | 155 - 160 | |

| C4 | 165 - 170 | |

| C5 | 95 - 100 | In a d¹-labeled cytidine at this position, the corresponding ¹H signal is absent. |

| C6 | 140 - 145 |

Data compiled from typical values found in RNA NMR literature.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA with Ac-rC Phosphoramidite-¹³C,d¹

This protocol outlines the general steps for incorporating the labeled phosphoramidite into an RNA sequence using an automated solid-phase synthesizer.

Materials:

-

Ac-rC Phosphoramidite-¹³C,d¹

-

Standard A, G, U, and unmodified C phosphoramidites

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile (B52724)

Procedure:

-

Preparation: Dissolve the Ac-rC Phosphoramidite-¹³C,d¹ and other phosphoramidites in anhydrous acetonitrile to the desired concentration. Install the reagents on the automated DNA/RNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside with the deblocking solution.

-

Coupling: The labeled Ac-rC phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

-

Final Deblocking and Cleavage: After the final coupling cycle, the terminal 5'-DMT group is removed. The synthesized RNA is cleaved from the solid support and all protecting groups are removed using a deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine).

-

Purification: The crude RNA product is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Verification: The mass of the purified RNA is verified by mass spectrometry to confirm the successful incorporation of the labeled nucleotide.

Protocol 2: NMR Data Acquisition and Processing

This protocol provides a general workflow for acquiring and processing NMR data for an RNA sample containing a ¹³C-labeled nucleotide.

Materials:

-

Purified RNA sample containing Ac-rC-¹³C,d¹

-

NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, in 90% H₂O/10% D₂O or 99.9% D₂O)

-

High-field NMR spectrometer equipped with a cryoprobe

Procedure:

-

Sample Preparation: The purified RNA is desalted and dissolved in the appropriate NMR buffer to a final concentration typically in the range of 0.1 to 1.0 mM.

-

NMR Data Acquisition: A suite of NMR experiments is performed to assign the chemical shifts and determine structural restraints. For a ¹³C-labeled sample, key experiments include:

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded protons and carbons, providing a fingerprint of the labeled sites.

-

3D HCCH-TOCSY (Total Correlation Spectroscopy): This experiment is used to assign the chemical shifts of all the carbons and protons within a ribose spin system.

-

3D ¹H-¹³H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons, which is essential for determining the three-dimensional structure. A ¹³C-edited NOESY can be used to resolve spectral overlap.

-

¹³C R₁ and R₁ρ Relaxation Experiments: These experiments measure the spin-lattice and rotating-frame relaxation rates of the ¹³C nuclei, respectively, to probe molecular dynamics.[6]

-

-

Data Processing and Analysis:

-

The acquired NMR data is processed using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phasing, and baseline correction.

-

The processed spectra are analyzed to assign the chemical shifts of the atoms in the RNA.

-

NOE cross-peaks are identified and converted into distance restraints.

-

Torsion angle restraints can be derived from scalar coupling constants.

-

The structural restraints are used in molecular modeling programs (e.g., XPLOR-NIH, CYANA) to calculate a family of three-dimensional structures consistent with the NMR data.

-

Visualizations

Caption: Workflow for RNA structure determination using labeled phosphoramidites.

Caption: Rationale for using dual ¹³C and deuterium labeling in RNA NMR.

Conclusion

Ac-rC Phosphoramidite-¹³C,d¹ is a valuable tool for researchers in the fields of structural biology and drug discovery. The site-specific incorporation of ¹³C and deuterium labels into synthetic RNA enables the application of advanced NMR techniques to determine high-resolution structures and to probe the dynamics of RNA molecules that would otherwise be intractable. The methodologies outlined in this guide provide a framework for the successful application of this and other isotopically labeled phosphoramidites in cutting-edge RNA research. As the complexity of the RNA systems under investigation continues to grow, such sophisticated chemical tools will become increasingly indispensable.

References

- 1. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-rC Phosphoramidite-¹³C,d¹

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features, synthesis, and applications of Ac-rC Phosphoramidite-¹³C,d¹, a crucial reagent for the preparation of isotopically labeled phosphorodithioate (B1214789) RNA (PS2-RNA). The site-specific incorporation of ¹³C and deuterium (B1214612) labels offers a powerful tool for detailed structural and dynamic studies of RNA using Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Features and Specifications

Ac-rC Phosphoramidite-¹³C,d¹ is a stable isotope-labeled derivative of N⁴-acetyl-2'-O-(tert-butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. The incorporation of ¹³C and deuterium (d¹) provides specific NMR-active nuclei, facilitating the elucidation of RNA structure, dynamics, and interactions with other molecules. Its primary application is in the synthesis of phosphorodithioate-modified oligoribonucleotides (PS2-RNA), which exhibit enhanced nuclease resistance, making them promising therapeutic agents.[1]

Quantitative Data

The following table summarizes the typical specifications for Ac-rC Phosphoramidite (B1245037). While a specific certificate of analysis for the ¹³C,d¹ labeled version is not publicly available, these values, based on the unlabeled TheraPure™ Ac-rC Phosphoramidite, represent the expected quality standards.

| Parameter | Specification | Observed Value (Typical) |

| Purity (by ³¹P NMR) | ≥ 99% | 100% |

| Purity (by HPLC at 255 nm) | ≥ 99% | 100% |

| Water Content | ≤ 0.3% | 0.0% - 0.1% |

| Residual Solvent | ≤ 3.0% | 1.0% |

| Isotopic Enrichment (¹³C) | Not specified | Typically >98% |

| Isotopic Enrichment (Deuterium) | Not specified | Typically >98% |

| Appearance | White to pale yellow powder | Pass |

| Solution Clarity (0.2M in Acetonitrile) | Free from undissolved particulate | Pass |

Data for purity, water content, and residual solvent are based on the Certificate of Analysis for the non-labeled TheraPure® Ac rC Phosphoramidite from Thermo Fisher Scientific.

Experimental Protocols

The incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into an RNA sequence to form a phosphorodithioate linkage is achieved through solid-phase synthesis on an automated DNA/RNA synthesizer. The process is a modified version of the standard phosphoramidite cycle.

Synthesis of Phosphorodithioate RNA (PS2-RNA)

The synthesis of PS2-RNA using thiophosphoramidites, such as Ac-rC Phosphoramidite-¹³C,d¹, involves four main steps in each cycle: detritylation, coupling, sulfurization, and capping.[1] Key modifications to the standard RNA synthesis protocol are required for efficient incorporation.[1]

Materials:

-

Ac-rC Phosphoramidite-¹³C,d¹ and other required RNA thiophosphoramidites

-

Controlled Pore Glass (CPG) solid support

-

Anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)

-

Sulfurization reagent (e.g., 0.05 M 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT))[2]

-

Capping reagents (Acetic Anhydride and N-Methylimidazole)

-

Deblocking agent (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonia:ethanol 3:1 v/v)

Protocol:

-

Preparation: Dissolve the Ac-rC Phosphoramidite-¹³C,d¹ and other thiophosphoramidites in anhydrous acetonitrile to a concentration of approximately 0.1 M to 0.15 M.[3] Install the reagents on the synthesizer.

-

Detritylation: The 5'-O-DMT protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking agent.

-

Coupling: The Ac-rC Phosphoramidite-¹³C,d¹ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. Due to the potentially lower reactivity of thiophosphoramidites, a longer coupling time (e.g., 10-12 minutes) or a double coupling step is often employed to ensure high coupling efficiency.[1][4]

-

Sulfurization: This step introduces the second sulfur atom to create the phosphorodithioate linkage. The support is treated with the sulfurization reagent. An extended sulfurization time (e.g., 320-400 seconds) is typically required.[1][4] It is crucial that this step is performed before capping.[5]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Cycle Repetition: The cycle of detritylation, coupling, sulfurization, and capping is repeated until the desired RNA sequence is synthesized.

-

Cleavage and Deprotection: The synthesized PS2-RNA is cleaved from the CPG support, and all protecting groups (from the bases, 2'-hydroxyls, and the phosphorodithioate linkages) are removed by treatment with the cleavage and deprotection solution.

-

Purification: The crude PS2-RNA is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizations

Chemical Structure of Ac-rC Phosphoramidite-¹³C,d¹

Solid-Phase Synthesis Cycle for PS2-RNA

Application Workflow in NMR-based Drug Discovery

References

- 1. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. Automated Solid-Phase Synthesis of RNA Oligonucleotides Containing a Non-bridging Phosphorodithioate Linkage via Phosphorothioamidites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Stability of Ac-rC Phosphoramidite-¹³C,d₁: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Ac-rC Phosphoramidite-¹³C,d₁, a critical building block in the synthesis of isotopically labeled oligonucleotides. Understanding the factors that influence the integrity of this reagent is paramount for ensuring the successful synthesis of high-quality nucleic acid sequences for research, diagnostics, and therapeutic development.

Core Principles of Phosphoramidite (B1245037) Stability

Phosphoramidites, including Ac-rC Phosphoramidite-¹³C,d₁, are sensitive molecules susceptible to degradation through two primary pathways: hydrolysis and oxidation.[1] The presence of moisture and oxygen can lead to the formation of phosphonate (B1237965) and phosphate (B84403) byproducts, respectively. These impurities can compromise the efficiency of oligonucleotide synthesis and the purity of the final product.[2][3] Therefore, stringent control over storage and handling conditions is crucial to maintain the quality and reactivity of the phosphoramidite.

Recommended Storage and Handling

To ensure the long-term stability of Ac-rC Phosphoramidite-¹³C,d₁, it is imperative to adhere to the following storage and handling protocols:

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C.[2] | Minimizes the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the trivalent phosphorus atom. |

| Moisture | Store in a desiccated environment. | Prevents hydrolysis of the phosphoramidite linkage. |

| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold solid. |

| Solvent | Dissolve in high-quality anhydrous acetonitrile (B52724).[4] The use of molecular sieves to further dry the solvent is recommended.[4] | Minimizes water content, which can lead to degradation in solution. |

While some sources suggest that this product may be stable at room temperature, long-term storage at -20°C is the recommended best practice to ensure maximal shelf-life and performance.[2][5]

Analytical Methods for Stability Assessment

Regular assessment of the purity and integrity of Ac-rC Phosphoramidite-¹³C,d₁ is essential. The following analytical techniques are routinely employed for quality control:

| Analytical Method | Parameter Assessed | Typical Observations |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity and presence of degradation products.[1][3] | A pure phosphoramidite typically shows two major peaks corresponding to the two diastereomers.[1] Additional peaks may indicate the presence of hydrolyzed or oxidized impurities. |

| ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy | Identity and quantification of phosphorus-containing species.[1] | Phosphoramidites (P(III)) exhibit characteristic chemical shifts around 149 ppm.[1] The presence of H-phosphonates (~8-10 ppm) and phosphate (P(V)) oxidation products (~0 ppm) are indicative of degradation.[1] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of identity and detection of impurities.[2] | Allows for the identification of the parent phosphoramidite and any degradation products by their mass-to-charge ratio.[1][2] |

Experimental Protocols for Stability Testing

A generalized workflow for assessing the stability of phosphoramidites is outlined below. This protocol can be adapted for the specific analysis of Ac-rC Phosphoramidite-¹³C,d₁.

Sample Preparation

-

Stock solutions of the phosphoramidite are prepared at a concentration of 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA).[2]

-

Working solutions are then diluted to 0.1 mg/mL in the same solvent for analysis.[2]

-

To minimize degradation during the analysis, samples should be prepared fresh before use.[2]

RP-HPLC Method

-

Column: A C18 column is typically used.[1]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile) is commonly employed.[1]

-

Detection: UV detection at a wavelength appropriate for the nucleobase.[1]

³¹P NMR Spectroscopy

-

Sample Preparation: Samples are typically dissolved in a deuterated solvent such as acetonitrile-d₃ or chloroform-d.[1]

-

Analysis: The spectrum is acquired to observe the chemical shifts and integrate the signals corresponding to the phosphoramidite and any phosphorus-containing impurities.

Logical Workflows and Pathways

To visually represent the key processes in ensuring the stability and quality of Ac-rC Phosphoramidite-¹³C,d₁, the following diagrams are provided.

Caption: Experimental workflow for stability testing of Ac-rC Phosphoramidite-¹³C,d₁.

Caption: Recommended handling workflow to maintain phosphoramidite stability.

By implementing these rigorous storage, handling, and analytical protocols, researchers can ensure the integrity of Ac-rC Phosphoramidite-¹³C,d₁, leading to the successful and reproducible synthesis of high-quality isotopically labeled oligonucleotides for a wide range of applications in drug development and molecular biology.

References

- 1. benchchem.com [benchchem.com]

- 2. lcms.cz [lcms.cz]

- 3. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Ac-rC Phosphoramidite-13C,d1 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

In-Depth Technical Guide to Ac-rC Phosphoramidite-¹³C,d¹: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹³C,d¹, a stable isotope-labeled building block crucial for the synthesis of modified oligonucleotides. Detailing its physicochemical properties, applications, and the methodologies for its use, this document serves as a vital resource for professionals engaged in nucleic acid research and the development of oligonucleotide-based therapeutics.

Core Physicochemical Data

The precise molecular weight and formula are essential for a range of applications, from high-resolution mass spectrometry to the preparation of standard solutions. While direct vendor specifications for Ac-rC Phosphoramidite-¹³C,d¹ can vary, a theoretical molecular weight and formula can be derived from the unlabeled compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Ac-rC Phosphoramidite (B1245037) | C₄₇H₆₄N₅O₉PSi | 902.10[1] | Unlabeled parent compound. |

| Ac-rC Phosphoramidite-¹³C,d¹ | C₄₆¹³CH₆₃DN₅O₉PSi | ~904.11 | Theoretical values calculated by the addition of one ¹³C and one deuterium (B1214612) (D) atom and the subtraction of one ¹²C and one hydrogen atom from the parent compound. |

| Ac-rC Phosphoramidite-¹³C₂,d¹ | C₄₅¹³C₂H₆₃DN₅O₉PSi | 905.09 | Data for a related isotopologue provided for comparison. |

The Role of Stable Isotope Labeling in Oligonucleotide Research

The site-specific incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (²H or D) into oligonucleotides using phosphoramidite chemistry is a powerful technique.[2] This method provides researchers with an invaluable tool for in-depth structural and dynamic studies of nucleic acids at the atomic level, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

The ability to introduce isotopic labels at specific locations within a DNA or RNA sequence offers a significant advantage over uniform labeling methods.[2] This precision simplifies complex NMR spectra, aids in resolving resonance assignments, and allows for the investigation of local conformational dynamics that are critical for understanding biological functions and drug-target interactions.[2]

Experimental Protocols and Applications

The primary application of Ac-rC Phosphoramidite-¹³C,d¹ is in the solid-phase synthesis of isotopically labeled RNA oligonucleotides.

General Protocol for Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides on a solid support is a cyclical process involving four main chemical steps: deblocking, coupling, capping, and oxidation.[2] When incorporating a stable isotope-labeled nucleotide, the corresponding phosphoramidite, such as Ac-rC Phosphoramidite-¹³C,d¹, is used during the coupling step at the desired position in the sequence.[2]

Materials:

-

Controlled Pore Glass (CPG) solid support

-

Unlabeled and labeled RNA phosphoramidites (e.g., Ac-rC Phosphoramidite-¹³C,d¹)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping reagents

-

Oxidizing agent (e.g., iodine solution)

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution

Procedure:

-

Synthesizer Setup: The solid support, phosphoramidites, and all necessary reagents are loaded onto an automated DNA/RNA synthesizer.

-

Sequence Programming: The desired oligonucleotide sequence is programmed, specifying the cycle for the introduction of the ¹³C,d¹-labeled phosphoramidite.

-

Deblocking: The 5'-DMT protecting group is removed from the nucleoside on the solid support.

-

Coupling: The labeled phosphoramidite is activated and coupled to the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

Cycle Repetition: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The final product is purified, typically by HPLC.

Applications in Drug Development and Structural Biology

Stable isotope-labeled oligonucleotides are instrumental in various stages of drug development and in fundamental research.

Quantitative Analysis in Pharmacokinetic Studies

In drug development, accurate quantification of oligonucleotide therapeutics in biological samples is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this purpose. The use of a stable isotope-labeled version of the oligonucleotide as an internal standard (SIL-IS) is critical for achieving high accuracy and precision. The SIL-IS, being chemically identical to the analyte, corrects for variations during sample preparation and analysis.

Structural and Dynamic Studies by NMR

Isotopically labeled oligonucleotides are crucial for nuclear magnetic resonance (NMR) studies to determine the three-dimensional structures of DNA and RNA molecules. The introduction of ¹³C and deuterium labels can simplify complex spectra and allow for the study of molecular dynamics, providing insights into how these molecules interact with drug candidates and other biological macromolecules. These studies are fundamental to understanding the mechanism of action of nucleic acid-based drugs.

References

The Discovery and Synthesis of Ac-rC Phosphoramidite-¹³C,d¹: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ac-rC Phosphoramidite-¹³C,d¹, a stable isotope-labeled ribonucleoside phosphoramidite (B1245037) essential for the synthesis of modified RNA oligonucleotides. This document details its significance, the chemical synthesis pathway of its unlabeled analogue, its application in solid-phase RNA synthesis, and the critical role of its isotopic labeling in modern biomedical research and drug development.

Introduction: The Role of Modified Ribonucleosides in Research

Ac-rC phosphoramidite, or N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is a fundamental building block in the chemical synthesis of RNA. The acetyl (Ac) group provides protection for the exocyclic amine of cytidine (B196190), preventing unwanted side reactions during oligonucleotide synthesis. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and deuterium (B1214612) (d or ²H), into this molecule creates Ac-rC Phosphoramidite-¹³C,d¹, a powerful tool for detailed structural and dynamic studies of RNA.

The "discovery" of this molecule is not a singular event but rather an advancement built upon the foundational development of phosphoramidite chemistry. The synthesis of isotopically labeled versions is driven by the need for more precise analytical techniques in RNA-based therapeutics and diagnostics. Stable isotope labeling is a safe and effective method to trace molecules in biological systems without the risks associated with radioactive isotopes.[1][2]

Applications of Stable Isotope-Labeled Phosphoramidites:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Labeled phosphoramidites are incorporated site-specifically into RNA sequences. This resolves spectral overlap and ambiguities, which is particularly challenging in larger RNA molecules, allowing for precise determination of RNA structure and dynamics.[3][4]

-

Mass Spectrometry (MS): In quantitative proteomics and metabolomics, stable isotope-labeled compounds serve as internal standards, enabling accurate quantification of nucleic acids and their metabolites.[5][]

-

Drug Development: Labeled oligonucleotides help in studying drug-RNA interactions, target engagement, and the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of RNA-based therapeutics.[1][7]

Synthesis of Ac-rC Phosphoramidite

The chemical synthesis of Ac-rC phosphoramidite is a multi-step process involving the strategic protection of reactive functional groups on the cytidine nucleoside, followed by phosphitylation. The synthesis of the ¹³C and deuterium-labeled version follows the same pathway, starting from appropriately labeled precursors.

Key Protecting Groups

A standard protection strategy is crucial for successful RNA synthesis.[8]

-

5'-Hydroxyl: Protected with an acid-labile dimethoxytrityl (DMT) group.

-

2'-Hydroxyl: Protected with a fluoride-labile tert-butyldimethylsilyl (TBDMS) group. This bulky group prevents side reactions and directs the phosphitylation to the 3'-hydroxyl.[9][]

-

N⁴-Amino Group: Protected with a base-labile Acetyl (Ac) group.

-

3'-Phosphoramidite: The phosphate (B84403) group is protected with a β-cyanoethyl group, which is removed during the final deprotection steps.

Experimental Protocol: General Synthesis Pathway

The following protocol outlines the key steps for synthesizing a ribonucleoside phosphoramidite like Ac-rC.

-

5'-DMT Protection: Commercially available cytidine is reacted with dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270) to protect the 5'-hydroxyl group.

-

N⁴-Acetylation: The exocyclic amine of the 5'-DMT-cytidine is protected by reacting it with acetic anhydride.

-

2'-O-Silylation: The most critical step involves the protection of the 2'-hydroxyl group. The 5'-DMT-N⁴-acetyl-cytidine is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is not fully regiospecific and yields a mixture of 2'-O-TBDMS and 3'-O-TBDMS isomers, which must be carefully separated by silica (B1680970) gel column chromatography.[9]

-

3'-Phosphitylation: The purified 5'-DMT-N⁴-acetyl-2'-O-TBDMS-cytidine is then reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to introduce the phosphoramidite moiety at the 3'-hydroxyl position.

-

Purification and Characterization: The final product is purified and characterized to confirm its identity and purity.

Below is a logical workflow for the synthesis of Ac-rC Phosphoramidite.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

Ac-rC phosphoramidite and its labeled variant are used in automated solid-phase synthesis to build RNA strands in the 3' to 5' direction. The synthesis occurs on a solid support, typically controlled pore glass (CPG).

Experimental Protocol: The Oligonucleotide Synthesis Cycle

Each cycle of nucleotide addition consists of four main steps:

-

Detritylation (Deblocking): The acid-labile 5'-DMT group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl for the next coupling step.[11]

-

Coupling: The Ac-rC phosphoramidite is activated (e.g., with tetrazole) and added to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl of the growing oligonucleotide chain. Due to the steric bulk of the 2'-TBDMS group, coupling times for RNA phosphoramidites are generally longer (e.g., 6-12 minutes) than for DNA phosphoramidites to ensure high coupling efficiency.[9][12]

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants (sequences missing a nucleotide) in subsequent cycles.

-

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution.[11]

This cycle is repeated until the desired RNA sequence is synthesized.

The workflow for solid-phase RNA synthesis is illustrated below.

Data and Specifications

Table 1: Typical Quality Control Specifications for Ac-rC Phosphoramidite

| Parameter | Specification | Method | Rationale |

| Appearance | White to pale yellow powder | Visual Inspection | Ensures absence of gross contamination or degradation. |

| Purity | ≥ 99% | ³¹P NMR | Confirms the presence of the desired phosphoramidite and absence of phosphate impurities. |

| Purity | ≥ 99% | HPLC | Assesses overall purity and detects non-phosphorus-containing impurities. |

| Water Content | ≤ 0.3% | Karl Fischer Titration | Water can hydrolyze the phosphoramidite, reducing coupling efficiency. |

| Residual Solvents | ≤ 3.0% | Gas Chromatography (GC) | Ensures that solvents from the synthesis and purification process are removed. |

| Solution Clarity | Free from particulates (0.2M in Acetonitrile) | Visual Inspection | Particulates can block lines on the DNA/RNA synthesizer. |

Note: Data is representative of typical specifications provided in certificates of analysis from commercial suppliers.

Conclusion

Ac-rC Phosphoramidite-¹³C,d¹ represents a specialized but crucial reagent for advanced research in RNA biology and therapeutics. Its synthesis is based on well-established principles of nucleic acid chemistry, requiring careful control of protecting groups and purification steps. When incorporated into oligonucleotides, the stable isotope labels provide an invaluable tool for high-resolution structural and dynamic studies by NMR and for precise quantification by mass spectrometry. This technical guide provides a foundational understanding of the synthesis and application of this key molecule, empowering researchers to leverage its capabilities in their scientific pursuits.

References

- 1. metsol.com [metsol.com]

- 2. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 8. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]

- 9. atdbio.com [atdbio.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ac-rC Phosphoramidite-¹³C,d¹ in Solid-Phase RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N⁴-acetylcytidine-(ribose-¹³C, 5-d¹) phosphoramidite (B1245037) (Ac-rC Phosphoramidite-¹³C,d¹) in solid-phase RNA synthesis. The primary application of RNA oligonucleotides synthesized with this isotopically labeled building block is in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for the study of RNA structure and dynamics. The site-specific incorporation of ¹³C and deuterium (B1214612) labels helps to resolve spectral overlap and allows for more precise analysis of molecular interactions and conformational changes.[1][2][3][4][5][6]

Introduction

The chemical synthesis of RNA oligonucleotides using phosphoramidite chemistry is a cornerstone of nucleic acid research.[2] The use of isotopically labeled phosphoramidites, such as Ac-rC Phosphoramidite-¹³C,d¹, enables the production of RNA molecules with site-specific labels. This is particularly advantageous for NMR studies of RNA structure and dynamics, as it helps to overcome challenges associated with chemical shift overlap and line broadening, especially in larger RNA molecules.[2][4][5] The N⁴-acetyl group on cytidine (B196190) can influence duplex stability, and its retention during synthesis is crucial for studying its biological role.[7] This protocol outlines the methodology for the efficient incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into synthetic RNA and subsequent analysis.

Data Presentation

Table 1: Reagents and Equipment for Solid-Phase RNA Synthesis

| Reagent/Equipment | Purpose | Supplier Example |

| Ac-rC Phosphoramidite-¹³C,d¹ | Isotopically labeled building block | Custom Synthesis |

| Standard RNA Phosphoramidites (A, G, U) | Standard RNA building blocks | Glen Research, ChemGenes |

| Solid Support (e.g., CPG) | Solid phase for synthesis | Glen Research |

| Activator (e.g., ETT, DCI) | Activation of phosphoramidites | LGC, Biosearch Technologies |

| Capping Reagents (Cap A, Cap B) | Capping of unreacted 5'-hydroxyls | Standard synthesizer reagents |

| Oxidizing Solution (e.g., Iodine) | Oxidation of phosphite (B83602) triester | Standard synthesizer reagents |

| Deblocking Reagent (e.g., Trichloroacetic acid) | Removal of 5'-DMT group | Standard synthesizer reagents |

| Anhydrous Acetonitrile (B52724) | Solvent for synthesis | Sigma-Aldrich |

| Deprotection Solutions (e.g., AMA, DBU) | Cleavage and deprotection of RNA | Various |

| Automated DNA/RNA Synthesizer | Automated synthesis platform | BioAutomation, Applied Biosystems |

| HPLC System | Purification of synthesized RNA | Agilent, Waters |

| Mass Spectrometer | Quality control of synthesized RNA | Bruker, Thermo Fisher Scientific |

| NMR Spectrometer | Structural and dynamic analysis | Bruker, JEOL |

Table 2: Typical Solid-Phase Synthesis Cycle Parameters

| Step | Reagent | Typical Time | Notes |

| 1. Deblocking | 3% Trichloroacetic Acid in Dichloromethane | 60-90 seconds | Removes the 5'-DMT protecting group. |

| 2. Coupling | Ac-rC Phosphoramidite-¹³C,d¹ + Activator | 5-15 minutes | Coupling time may need to be extended for modified phosphoramidites to ensure high efficiency.[2] |

| 3. Capping | Acetic Anhydride/N-Methylimidazole | 30-60 seconds | Terminates unreacted 5'-hydroxyl groups to prevent failure sequences. |

| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 seconds | Oxidizes the phosphite triester to the more stable phosphate (B84403) triester. |

Table 3: Representative Coupling Efficiencies

| Phosphoramidite Type | Typical Stepwise Coupling Efficiency (%) |

| Standard RNA Phosphoramidites | > 98% |

| Ac-rC Phosphoramidite-¹³C,d¹ (Estimated) | 97-99% |

| Sterically Hindered/Modified Phosphoramidites | 95-98% |

Note: Coupling efficiencies for isotopically labeled phosphoramidites are generally high but should be empirically determined and optimized.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Isotopically Labeled RNA

This protocol describes the automated solid-phase synthesis of an RNA oligonucleotide containing a site-specific Ac-rC-¹³C,d¹ modification using an automated DNA/RNA synthesizer.

1. Preparation of Reagents:

- Dissolve Ac-rC Phosphoramidite-¹³C,d¹ and standard RNA phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

- Install all reagent bottles (phosphoramidites, activator, capping, oxidizing, and deblocking solutions) on the synthesizer.

- Ensure the system is thoroughly purged with an inert gas (e.g., Argon) to maintain anhydrous conditions.

2. Automated Synthesis Cycle:

- Program the desired RNA sequence into the synthesizer software.

- Initiate the synthesis program, which will perform the following steps for each nucleotide addition:

- Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleotide with trichloroacetic acid.

- Coupling: The Ac-rC Phosphoramidite-¹³C,d¹ (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group. For the labeled phosphoramidite, the coupling time may be extended to ensure high efficiency.[2]

- Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

- The cycle is repeated until the full-length RNA is synthesized.

3. Cleavage and Deprotection:

- Upon completion of the synthesis, the solid support is transferred to a vial.

- Crucial Step for Retaining N⁴-acetyl Group: To cleave the RNA from the solid support and remove protecting groups while preserving the N⁴-acetyl group on the labeled cytidine, a non-nucleophilic deprotection strategy is required.[7]

- Treat the solid support with a solution of 1,8-Diazabicycloundec-7-ene (DBU) in a suitable solvent (e.g., anhydrous acetonitrile or a mixture with pyridine). The exact conditions (concentration, temperature, and time) should be optimized.[7]

- Avoid standard deprotection with reagents like ammonia/methylamine (AMA), as these will cleave the N⁴-acetyl group.[7]

- The supernatant containing the cleaved and partially deprotected RNA is collected.

4. 2'-Hydroxyl Deprotection:

- The 2'-hydroxyl protecting groups (e.g., TBDMS, TOM) are removed using a fluoride-based reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

- The reaction is quenched, and the RNA is precipitated with a salt solution and ethanol.

5. Purification and Analysis:

- The crude RNA is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

- The purity and identity of the final product are confirmed by mass spectrometry.

Protocol 2: NMR Sample Preparation and Analysis

1. Sample Preparation:

- The purified, isotopically labeled RNA is desalted.

- The RNA is dissolved in an appropriate NMR buffer (e.g., phosphate buffer with NaCl, pH 6.5-7.0).

- The sample is annealed by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.

- For experiments observing exchangeable protons, the sample is lyophilized and redissolved in 90% H₂O/10% D₂O. For other experiments, it is dissolved in 99.9% D₂O.

2. NMR Spectroscopy:

- A series of NMR experiments are performed to assign the resonances and study the structure and dynamics of the RNA.

- The presence of the ¹³C label in the ribose of the modified cytidine allows for ¹³C-edited experiments, which simplify the spectra and aid in resonance assignment.

- The deuterium label at the 5-position of cytidine can also be used to simplify proton spectra in that region.

Visualizations

Caption: Workflow for the synthesis and analysis of isotopically labeled RNA.

Caption: The four-step cycle of solid-phase phosphoramidite RNA synthesis.

References

- 1. Isotope labeling strategies for NMR studies of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 7. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ac-rC Phosphoramidite-¹³C,d¹ in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes into oligonucleotides is a powerful tool for the structural and functional analysis of RNA. Ac-rC Phosphoramidite-¹³C,d¹ is a specialized reagent designed for the chemical synthesis of RNA molecules containing cytidine (B196190) with a carbon-13 (¹³C) and a deuterium (B1214612) (d) label. This isotopic labeling is invaluable for advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), enabling detailed investigation of RNA structure, dynamics, and interactions.[1][]

The acetyl (Ac) protecting group on the exocyclic amine of cytidine is compatible with fast deprotection protocols, making it a versatile choice for modern oligonucleotide synthesis.[3][4] These application notes provide a comprehensive guide to the use of Ac-rC Phosphoramidite-¹³C,d¹ in automated solid-phase oligonucleotide synthesis, including recommended protocols for coupling, deprotection, and purification.

Applications

The primary applications for incorporating ¹³C and deuterium labels into specific cytidine residues of an RNA molecule include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C label provides a sensitive nucleus for a variety of heteronuclear NMR experiments, which are crucial for resonance assignment and structure determination of RNA molecules.[1][5] Deuterium labeling can simplify complex proton NMR spectra by reducing the number of proton signals and narrowing the lines of remaining resonances, which is particularly useful for studying larger RNAs.[6][7]

-

Mass Spectrometry (MS) : Isotopically labeled oligonucleotides can serve as internal standards for quantitative MS-based assays.[8][9] The mass shift introduced by the ¹³C and deuterium labels also aids in the identification and analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments.[10][11]

Quantitative Data

While specific performance data for the isotopically labeled version is not widely published, the performance is expected to be comparable to standard Ac-rC phosphoramidite (B1245037). The following tables summarize typical parameters for oligonucleotide synthesis and deprotection.

Table 1: Typical Synthesis Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Phosphoramidite | Ac-rC Phosphoramidite-¹³C,d¹ | Store at or below -20°C under an inert atmosphere.[12][13] |

| Typical Coupling Efficiency | >98% | Stepwise efficiency is critical for the yield of full-length product.[14] |

| Activator | 4,5-Dicyanoimidazole (DCI) or Tetrazole | DCI can offer faster coupling kinetics compared to tetrazole.[15] |

| Coupling Time | 3 - 6 minutes | May require optimization based on synthesizer and sequence complexity.[16][] |

| Oxidation | Iodine/Water/Pyridine | Standard oxidation step to form the phosphotriester linkage. |

| Capping | Acetic Anhydride/N-Methylimidazole | Caps unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences. |

Table 2: Recommended Deprotection Conditions for Ac-rC Containing Oligonucleotides

| Deprotection Method | Reagent | Temperature | Duration | Notes |

|---|---|---|---|---|

| UltraFAST | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) (1:1 v/v) | 65°C | 5 - 10 minutes | This method is highly recommended for Ac-rC as it avoids base modification.[3][4] |

| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 12 hours | A more traditional method. Ensure the ammonium hydroxide is fresh.[3] |

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Used for oligonucleotides with sensitive modifications. Requires specific protecting groups on other bases (e.g., Pac-dA, iPr-Pac-dG).[3][4] |

Experimental Protocols

Protocol 1: Incorporation of Ac-rC Phosphoramidite-¹³C,d¹ via Automated Solid-Phase Synthesis

This protocol outlines the steps for incorporating the isotopically labeled phosphoramidite into a growing RNA chain on an automated DNA/RNA synthesizer.

1. Reagent Preparation: a. Allow the Ac-rC Phosphoramidite-¹³C,d¹ vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[18] c. Install the phosphoramidite solution on a designated port on the synthesizer.